6-Chloro-2,3-dihydro-1H-isoquinolin-4-one
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Overview
Description
6-Chloro-2,3-dihydro-1H-isoquinolin-4-one is a heterocyclic organic compound with the molecular formula C9H8ClNO It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 6th position and a carbonyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-chlorobenzylamine with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chlorobenzylamine and ethyl acetoacetate.
Reaction Conditions: Acidic medium, often using hydrochloric acid as a catalyst.
Procedure: The mixture is heated under reflux, leading to the formation of the isoquinoline ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydro-1H-isoquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloroisoquinoline-4-one.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-chloro-2,3-dihydro-1H-isoquinolin-4-ol.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: 6-Chloroisoquinoline-4-one.
Reduction: 6-Chloro-2,3-dihydro-1H-isoquinolin-4-ol.
Substitution: Various substituted isoquinolin-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2,3-dihydro-1H-isoquinolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,3-dihydro-1H-isoquinolin-4-one: Similar structure with a methoxy group instead of a chlorine atom.
6-Bromo-2,3-dihydro-1H-isoquinolin-4-one: Similar structure with a bromine atom instead of a chlorine atom.
2,3-Dihydro-1H-isoquinolin-4-one: Lacks the chlorine substitution at the 6th position.
Uniqueness
6-Chloro-2,3-dihydro-1H-isoquinolin-4-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This substitution can enhance its binding affinity and specificity in medicinal applications, making it a valuable compound for drug development.
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-isoquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-3,11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNDWIYLYLYHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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